molecular formula C12H26O6 B12333030 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol CAS No. 56631-90-4

2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol

Cat. No.: B12333030
CAS No.: 56631-90-4
M. Wt: 266.33 g/mol
InChI Key: GBDSXXVXXJCALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is an organic compound with the molecular formula C10H22O4. It is a colorless liquid that belongs to the family of glycol ethers. This compound is known for its high boiling point and miscibility with water and most organic solvents. It is commonly used in various industrial applications due to its properties as a surfactant and solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out at a temperature range of 25-80°C, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction mixture is heated to the desired temperature, and the product is then purified through distillation and filtration processes to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium alkoxides (RO-Na+) are commonly used[][2].

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters[][2].

Scientific Research Applications

2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol involves its interaction with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. It can also interact with cell membranes, enhancing the permeability and absorption of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is unique due to its high boiling point, excellent solvency, and surfactant properties. It is particularly useful in applications requiring high-temperature stability and effective solubilization of hydrophobic compounds .

Properties

CAS No.

56631-90-4

Molecular Formula

C12H26O6

Molecular Weight

266.33 g/mol

IUPAC Name

2-[2,2-bis(2-hydroxyethoxymethyl)butoxy]ethanol

InChI

InChI=1S/C12H26O6/c1-2-12(9-16-6-3-13,10-17-7-4-14)11-18-8-5-15/h13-15H,2-11H2,1H3

InChI Key

GBDSXXVXXJCALK-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCO)(COCCO)COCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.